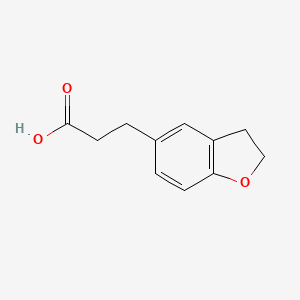

2,3-Dihydro-1-benzofuran-5-propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1,3,7H,2,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQFYUVHQLRVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384655 | |

| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215057-28-6 | |

| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3-Dihydrobenzo[b]furan-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-propanoic acid

CAS Number: 215057-28-6

This technical guide provides a comprehensive overview of 2,3-Dihydro-1-benzofuran-5-propanoic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, outlines a plausible synthetic route, and presents standardized experimental protocols for evaluating its biological activities. Furthermore, it visualizes key signaling pathways potentially modulated by this class of compounds.

Physicochemical Properties

This compound, also known as 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid, is a derivative of the dihydrobenzofuran scaffold.[1] Its key physicochemical data are summarized in the table below, providing essential information for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 215057-28-6 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | White to off-white powder | |

| Storage Conditions | 2-8°C, protected from light |

Synthesis and Experimental Protocols

While a variety of methods exist for the synthesis of dihydrobenzofurans, a common approach involves the cyclization of appropriately substituted phenols.[3] Below is a plausible multi-step synthetic workflow for this compound, adapted from established procedures for related structures.[4]

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound, based on standard protocols for benzofuran derivatives.

2.1.1. Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the title compound against bacterial and fungal strains.

-

Materials and Reagents:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

Sterile 96-well microplates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Resazurin solution (for viability indication)

-

-

Procedure:

-

Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution with the appropriate broth (MHB or SDB) to achieve a range of concentrations (e.g., 200 to 0.1 µg/mL).

-

Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Add the microbial suspension to each well of the microplate. Include a positive control (broth with microbes and standard antibiotic), a negative control (broth with microbes and DMSO), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth. This can be confirmed by adding a viability indicator like resazurin.

-

2.1.2. Anticancer Activity Assessment: MTT Assay for Cytotoxicity

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of the title compound on cancer cell lines.

-

Materials and Reagents:

-

Test compound

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well cell culture plates

-

Positive control (e.g., Doxorubicin)

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Potential Signaling Pathway Modulation

Benzofuran derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. While the specific action of this compound on these pathways requires experimental validation, the following diagrams illustrate the canonical pathways that could be targeted.

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Caption: Hypothesized modulation of the MAPK signaling pathway.

This technical guide serves as a foundational resource for researchers investigating this compound. The provided information and protocols are intended to facilitate further exploration of its therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,3-Dihydro-1-benzofuran-5-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydro-1-benzofuran-5-propanoic acid (CAS No: 215057-28-6).[1] The information herein is curated for researchers, scientists, and professionals in the field of drug development, offering quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). The properties of this compound are summarized below.

| Property | Value | Method |

| Molecular Formula | C₁₁H₁₂O₃ | - |

| Molecular Weight | 192.21 g/mol | - |

| Physical State | Solid | Observed[2] |

| Melting Point | 95-97 °C | Experimental |

| Boiling Point | 355.2 ± 11.0 °C | Predicted[2] |

| Density | 1.252 ± 0.06 g/cm³ | Predicted[2] |

| pKa (acid dissociation constant) | 4.61 ± 0.10 | Predicted |

| LogP (octanol-water partition coefficient) | 4.61 | Predicted[2] |

| Flash Point | 142.1 °C | - |

| Vapor Pressure | 1.17E-05 mmHg at 25°C | - |

| Recommended Storage | 2-8 °C | Recommended[2] |

Biological Activity and Potential Signaling Pathways

This compound belongs to the benzofuran class of compounds, which is recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Antimicrobial and Anticancer Potential: Studies have shown that this compound exhibits significant antimicrobial activity, with potent inhibitory effects against bacteria such as Bacillus subtilis.[3] Furthermore, it has demonstrated promising anticancer properties against several human cancer cell lines, including colorectal cancer cells (Caco2), with an IC50 value below 8 μM.[3] The proposed mechanism for its anticancer activity involves the induction of apoptosis.[3]

Cannabinoid Receptor 2 (CB2) Agonism: Derivatives of 2,3-dihydro-1-benzofuran are known to be potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[5] CB2 receptors are primarily located in peripheral tissues, especially on immune cells, and are a promising therapeutic target for inflammatory and pain-related disorders without the psychoactive effects associated with CB1 receptor activation.[2][6]

Upon activation by an agonist like a 2,3-dihydro-1-benzofuran derivative, the CB2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events.[2][7] The canonical pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[7][8] This pathway is central to the receptor's role in modulating immune responses and inflammation.[2][7]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable determination of physicochemical properties. Below are protocols for key experimental procedures.

This method is used to determine the temperature range over which the solid compound melts, providing an indication of its purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. The open end of a glass capillary tube is dipped into the powder.[9]

-

Loading: The capillary is gently tapped on a hard surface to pack the sample into the closed end, achieving a sample height of approximately 2-3 mm.[9]

-

Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.

-

Heating and Observation:

-

For an unknown melting point, a rapid heating rate (e.g., 10-20 °C/min) is used to find an approximate range.[10]

-

A second, more precise measurement is then performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point.

-

The heating rate is then slowed to 1-2 °C/min.[9]

-

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2. Pure compounds typically have a sharp melting range of 0.5-1.0 °C.

This protocol determines the acid dissociation constant (pKa), a measure of the compound's acidity in a given solvent.

Protocol:

-

Solution Preparation: A solution of this compound of a known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).[11]

-

Apparatus Calibration: A pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acid solution. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[5][11]

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, when half of the acid has been neutralized, [Acid] = [Conjugate Base], and thus pH = pKa.[5][12]

The "shake-flask" method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP), which is a critical measure of a drug's lipophilicity.[13][14]

Protocol:

-

Phase Saturation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) are mixed vigorously for 24 hours to ensure mutual saturation. The phases are then separated.[13]

-

Sample Preparation: A known amount of this compound is dissolved in the pre-saturated 1-octanol or aqueous phase.

-

Partitioning: A precise volume of the second pre-saturated phase is added. The biphasic mixture is then agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to allow equilibrium to be reached.[14][15]

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to facilitate this process.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[14]

References

- 1. This compound | 215057-28-6 [chemicalbook.com]

- 2. What are CB2 agonists and how do they work? [synapse.patsnap.com]

- 3. This compound (215057-28-6) for sale [vulcanchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.williams.edu [web.williams.edu]

- 6. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-propanoic acid: Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-1-benzofuran-5-propanoic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its molecular structure, physicochemical properties, a detailed synthetic protocol, and explores its relevant biological context, including its interaction with key signaling pathways.

Molecular Structure and Properties

This compound is characterized by a dihydrobenzofuran core functionalized with a propanoic acid group at the 5-position. This structure provides a valuable scaffold for the development of novel therapeutic agents.

Molecular Formula: C₁₁H₁₂O₃

Molecular Weight: 192.21 g/mol

The key physicochemical properties of this compound are summarized in the table below, offering a snapshot of its characteristics for experimental design and application.

| Property | Value |

| CAS Number | 215057-28-6 |

| Physical State | Solid |

| Melting Point | 95-97 °C |

| Boiling Point | 355.2 ± 11.0 °C (Predicted) |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) |

Synthetic Protocol: A Heck Reaction Approach

The synthesis of this compound can be efficiently achieved through a multi-step process prominently featuring a Heck reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The following protocol outlines a representative synthesis.

Experimental Workflow: Synthesis via Heck Reaction

Caption: Synthetic workflow for this compound.

Detailed Methodology

Step 1: Heck Reaction

-

To a solution of 5-bromo-2,3-dihydrobenzofuran and methyl acrylate in an appropriate organic solvent (e.g., acetonitrile or DMF), add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., P(o-tolyl)₃).

-

Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), to the reaction mixture.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-(2,3-dihydrobenzofuran-5-yl)acrylate.

Step 2: Catalytic Hydrogenation

-

Dissolve the crude product from Step 1 in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain methyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate.

Step 3: Hydrolysis

-

Dissolve the ester from Step 2 in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Context and Signaling Pathways

Derivatives of 2,3-dihydro-1-benzofuran have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and is a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases due to its role in modulating immune responses without the psychoactive effects associated with the CB1 receptor.

Activation of the CB2 receptor by an agonist, such as a derivative of this compound, initiates a downstream signaling cascade that ultimately leads to a reduction in inflammatory responses.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

Caption: Agonist-induced signaling cascade of the CB2 receptor.

The binding of a this compound derivative to the CB2 receptor triggers a conformational change, leading to the activation of the associated inhibitory G protein (Gαi/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently downregulates the activity of Protein Kinase A (PKA). Concurrently, the G protein can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. The culmination of these signaling events is a decrease in the production and release of pro-inflammatory cytokines, contributing to the anti-inflammatory effects observed with CB2 receptor agonists.

This technical guide provides foundational information for researchers interested in the synthesis and application of this compound and its derivatives. The detailed synthetic protocol and the elucidation of its biological context offer a solid starting point for further investigation and drug development efforts in this promising area of medicinal chemistry.

Solubility Profile of 2,3-Dihydro-1-benzofuran-5-propanoic acid in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 2,3-Dihydro-1-benzofuran-5-propanoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical properties that influence solubility and presents a generalized, robust experimental protocol for its determination.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems. The following table summarizes key properties. The predicted LogP value of 4.61 suggests that the compound is significantly hydrophobic, indicating a preference for non-polar organic solvents over aqueous media.[1]

| Property | Value | Method | Source |

| Molecular Formula | C₁₁H₁₂O₃ | - | [1][2] |

| Molecular Weight | 192.21 g/mol | - | [1][2] |

| Physical State | Solid | Observed | [1] |

| Melting Point | 95-97°C | - | [2] |

| Boiling Point | 355.2 ± 11.0 °C | Predicted | [1][2] |

| Density | 1.252 ± 0.06 g/cm³ | Predicted | [1][2] |

| pKa | 4.61 ± 0.10 | Predicted | [2] |

| LogP | 4.61 ± 0.10 | Predicted | [1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is based on the widely used "shake-flask" method, which is a reliable technique for measuring the equilibrium solubility of a solid in a liquid.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent(s) (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally, but a common starting point is 24 to 48 hours.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered aliquot using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis: Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent. Dilute the filtered aliquot as necessary to fall within the linear range of the calibration curve.

-

For Gravimetric analysis: Accurately weigh the vial containing the filtered aliquot. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is obtained.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the determined concentration of the saturated solution.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

Spectroscopic Profile of 2,3-Dihydro-1-benzofuran-5-propanoic acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-Dihydro-1-benzofuran-5-propanoic acid (CAS No. 215057-28-6). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a reasoned expectation of the compound's spectroscopic properties. The predicted data is derived from established spectroscopic principles and analysis of the spectra of its core structural components: 2,3-dihydrobenzofuran and propanoic acid.

Predicted Spectroscopic Data

The spectroscopic characteristics of this compound are dictated by its molecular structure, which combines a dihydrobenzofuran ring system with a propanoic acid side chain. The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, IR, and MS.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.10 | Singlet | 1H | Ar-H (H4) |

| ~7.05 | Doublet | 1H | Ar-H (H6) |

| ~6.75 | Doublet | 1H | Ar-H (H7) |

| ~4.55 | Triplet | 2H | -O-CH₂- |

| ~3.20 | Triplet | 2H | Ar-CH₂- (dihydrofuran) |

| ~2.90 | Triplet | 2H | Ar-CH₂- (propanoic acid) |

| ~2.65 | Triplet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~179.0 | -COOH |

| ~159.0 | C7a |

| ~131.0 | C5 |

| ~129.0 | C3a |

| ~128.0 | C6 |

| ~125.0 | C4 |

| ~109.0 | C7 |

| ~71.0 | -O-CH₂- |

| ~36.0 | -CH₂-COOH |

| ~30.0 | Ar-CH₂- (propanoic acid) |

| ~29.0 | Ar-CH₂- (dihydrofuran) |

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1610, 1500 | Medium-Strong | C=C stretch (Aromatic) |

| 1250-1000 | Strong | C-O stretch (Ether and Carboxylic acid) |

Table 4: Predicted Major Mass Spectral Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 147 | [M - COOH]⁺ |

| 119 | [M - CH₂CH₂COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI). For electron ionization (EI), the sample is vaporized by heating.

-

Ionization: Ionize the sample using an appropriate method. EI is a common technique for creating fragment ions and providing structural information.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow and the structural basis for the predicted spectroscopic data.

Unveiling the Bioactive Potential: A Technical Guide to 2,3-Dihydro-1-benzofuran-5-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of the synthetic organic compound 2,3-Dihydro-1-benzofuran-5-propanoic acid (CAS Number: 215057-28-6). This molecule, belonging to the dihydrobenzofuran class of heterocyclic compounds, has demonstrated notable potential in preclinical studies, particularly in the realms of oncology and microbiology. This document collates the available quantitative data, outlines general experimental methodologies for assessing its activity, and visualizes putative signaling pathways and experimental workflows.

Core Compound Specifications

| Property | Value | Source |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid | [1] |

| CAS Number | 215057-28-6 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Physical State | Solid | [1] |

| Predicted Boiling Point | 355.2 ± 11.0 °C | [1] |

| Predicted Density | 1.252 ± 0.06 g/cm³ | [1] |

Biological Activity Profile

This compound has exhibited promising biological activities, primarily as an anticancer and antimicrobial agent. The following sections summarize the key findings.

Anticancer Activity

The compound has shown cytotoxic effects against human cancer cell lines. Notably, its activity against colorectal cancer cells has been quantified.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Activity Metric | Value | Reference |

| Caco-2 | Colorectal Adenocarcinoma | IC₅₀ | < 8 µM | [1] |

The mechanism underlying its anticancer effects is suggested to involve the induction of apoptosis, although the specific molecular pathways have not yet been fully elucidated for this particular compound.[1]

Antimicrobial Activity

This compound has also demonstrated potent antimicrobial properties, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

| Organism | Type | Activity Metric | Value | Reference |

| Bacillus subtilis | Gram-positive bacterium | MIC | 0.0048 mg/mL | [1] |

Putative Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, the broader class of benzofuran and dihydrobenzofuran derivatives has been shown to modulate key cellular signaling cascades implicated in inflammation and cancer. The diagrams below illustrate these general pathways, which may be relevant to the biological activity of the target compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not publicly available in the primary scientific literature. The following sections describe generalized, standard protocols for the types of assays in which this compound has shown activity.

In Vitro Anticancer Activity: Cell Viability Assay (e.g., MTT Assay) on Caco-2 Cells

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound on an adherent cancer cell line like Caco-2.

-

Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 72 hours).

-

MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the MIC of a compound against a bacterial strain like Bacillus subtilis.

-

Inoculum Preparation: A pure culture of Bacillus subtilis is grown to a specific turbidity, corresponding to a standardized cell density.

-

Compound Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

References

An In-depth Technical Guide to Known Derivatives and Analogs of 2,3-Dihydro-1-benzofuran-5-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogs of 2,3-Dihydro-1-benzofuran-5-propanoic acid, a scaffold of significant interest in medicinal chemistry. This document details their synthesis, biological activities, and underlying mechanisms of action, presenting key quantitative data in a structured format. Detailed experimental protocols for pivotal assays and synthesis are provided to facilitate further research and development.

Core Structure and Therapeutic Potential

2,3-Dihydro-1-benzofuran, also known as coumaran, is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The propanoic acid substituent at the 5-position offers a versatile handle for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. Derivatives of this core structure have shown promise in several therapeutic areas, including oncology, inflammation, and neurology.[1][3]

Key Derivatives and Biological Activities

Research into derivatives of the 2,3-dihydro-1-benzofuran scaffold has yielded compounds with potent and selective biological activities. This section will explore some of the most significant findings.

Anticancer Activity: NF-κB Inhibition

A notable class of 2,3-dihydrobenzofuran derivatives exhibits potent anticancer activity through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6]

A series of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their cytotoxic activities against a panel of human cancer cell lines.[4]

Table 1: Anticancer Activity of 2,3-Dihydrobenzofuran-2-carboxamide Derivatives [6]

| Compound | ACHN (Renal) GI₅₀ (µM) | HCT15 (Colon) GI₅₀ (µM) | MM231 (Breast) GI₅₀ (µM) | NUGC-3 (Gastric) GI₅₀ (µM) | NCI-H23 (Lung) GI₅₀ (µM) | PC-3 (Prostate) GI₅₀ (µM) |

| 3m | 2.74 | 2.37 | 2.20 | 2.48 | 5.86 | 2.68 |

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

The lead compound, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m), demonstrated significant growth inhibitory activity across multiple cancer cell lines and also exhibited excellent NF-κB inhibitory activity.[4][6]

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[5][6] The 2,3-dihydrobenzofuran derivatives are believed to interfere with this pathway, preventing NF-κB translocation and subsequent gene activation.

Cannabinoid Receptor 2 (CB2) Agonism

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[7] The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for treating neuropathic pain and inflammatory conditions without the psychoactive side effects associated with CB1 receptor activation.[7]

Structure-activity relationship (SAR) studies have led to the identification of compounds with high affinity and selectivity for the CB2 receptor.

Table 2: Binding Affinities of 2,3-Dihydro-1-benzofuran Derivatives for Cannabinoid Receptors [7]

| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) |

| MDA7 (18) | 1.8 ± 0.3 | 240 ± 50 | 133 |

| MDA104 (33, S-enantiomer of 18) | 1.2 ± 0.2 | 210 ± 40 | 175 |

| MDA42 (19) | 0.8 ± 0.1 | 150 ± 30 | 188 |

| MDA39 (30) | 0.9 ± 0.2 | >10000 | >11111 |

Ki: The inhibition constant, a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

The S-enantiomer of MDA7, compound MDA104, was found to be the more active enantiomer.[7] Compound MDA42 was identified as one of the most potent CB2 agonists in this series.[7]

The CB2 receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades such as the MAPK/ERK pathway.[8][9] This ultimately results in the regulation of immune cell function and inflammatory responses.

Anti-inflammatory Activity

Fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects.[10] These compounds have been shown to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Table 3: Anti-inflammatory Activity of Fluorinated 2,3-Dihydrobenzofuran Derivatives [10]

| Compound | IL-6 IC₅₀ (µM) | CCL2 IC₅₀ (µM) | NO IC₅₀ (µM) | PGE₂ IC₅₀ (µM) |

| 2 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |

| 3 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |

| 5 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |

| 6 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |

| 8 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |

IC₅₀: The concentration of the compound that causes 50% inhibition of the production of the inflammatory mediator.

These compounds effectively inhibited the secretion of interleukin-6 (IL-6), chemokine (C-C motif) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E₂ (PGE₂).[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 2,3-dihydro-1-benzofuran core and key biological assays.

General Synthesis of 2,3-Dihydro-1-benzofuran-5-carboxylic Acid Derivatives

The synthesis of the 2,3-dihydro-1-benzofuran scaffold can be achieved through various methods, including the palladium-catalyzed tandem cyclization/Suzuki-coupling reaction.[7]

Step 1: Alkylation. A substituted phenol is reacted with 3-bromo-2-methylpropene in the presence of a base such as potassium carbonate in a suitable solvent like methyl ethyl ketone to yield the corresponding allyl phenyl ether.[7]

Step 2: Cyclization/Coupling. The resulting ether undergoes a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction to form the 2,3-dihydrobenzofuran ring system.[7]

Step 3: Saponification. The ester group on the benzofuran core is saponified using a base like lithium hydroxide to yield the carboxylic acid.[7]

Step 4: Amide Coupling. The carboxylic acid is then coupled with a desired amine using a coupling agent such as HATU in the presence of a base like DiPEA to afford the final amide derivative.[7]

Biological Assays

This assay is used to quantify the inhibitory activity of compounds on the NF-κB signaling pathway.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: The transfected cells are pre-incubated with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: The NF-κB pathway is activated by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) to the cell culture medium.

-

Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.

-

Data Analysis: The dose-dependent inhibition of NF-κB signaling by the test compound is determined by plotting the normalized luciferase activity against the compound concentration.

This assay determines the binding affinity of a compound to the CB1 and CB2 receptors.

-

Membrane Preparation: Cell membranes expressing either the human CB1 or CB2 receptor are prepared.

-

Competitive Binding: The membranes are incubated with a known radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

-

Air Pouch Formation: An air pouch is created on the dorsal side of a rat or mouse by subcutaneous injection of sterile air.

-

Induction of Inflammation: Inflammation is induced by injecting a solution of zymosan into the air pouch.

-

Compound Administration: The test compound is administered to the animals, typically before or after the zymosan injection.

-

Exudate Collection: After a specific time, the inflammatory exudate from the air pouch is collected.

-

Analysis: The volume of the exudate and the number of infiltrating leukocytes are measured. The levels of inflammatory mediators (e.g., cytokines, prostaglandins) in the exudate can also be quantified by ELISA or other methods.

-

Data Analysis: The anti-inflammatory effect of the compound is determined by comparing the inflammatory parameters in the treated group to those in a vehicle-treated control group.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as anticancer, anti-inflammatory, and neuromodulatory agents. The provided data and experimental protocols offer a solid foundation for researchers to further explore the structure-activity relationships of this versatile scaffold and to design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on optimizing the lead compounds identified here and exploring their efficacy and safety in preclinical and clinical studies.

References

- 1. 2,3-Dihydro-1-benzofuran-5-sulfonyl Azide|CAS 1152874-08-2 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bowdish.ca [bowdish.ca]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of 2,3-Dihydrobenzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a diverse array of natural products. Compounds featuring this core structure are biosynthesized by a variety of organisms, primarily plants and fungi, and exhibit a wide spectrum of potent biological activities. This technical guide provides a comprehensive overview of the natural sources of 2,3-dihydrobenzofuran compounds, detailing their classification, quantitative distribution, and the experimental protocols for their isolation and characterization. Furthermore, it delves into the current understanding of their biosynthetic and pharmacological signaling pathways, offering valuable insights for researchers in natural product chemistry, drug discovery, and medicinal chemistry.

Natural Sources and Distribution

2,3-Dihydrobenzofuran derivatives are predominantly found in the plant kingdom, where they are classified as neolignans, lignans, and occasionally as alkaloids or isoflavonoids.[1] These compounds are distributed across a wide range of plant families, with notable prevalence in the Lauraceae, Rosaceae, Krameriaceae, Pinaceae, Illiciaceae, and Aristolochiaceae.[2] Fungi have also been identified as a source of these valuable compounds.[1]

Key Plant Families and Representative Species

The following table summarizes prominent plant families and species known to produce 2,3-dihydrobenzofuran compounds, along with the specific compounds isolated and their reported yields where available.

| Plant Family | Genus and Species | Compound Class | Isolated 2,3-Dihydrobenzofuran Compounds | Reported Yield/Concentration | References |

| Krameriaceae | Krameria spp. | Neolignan | 2-aryl-5-(E)-propenylbenzofurans | Not specified | [3] |

| Myristicaceae | Myristica fragrans | Neolignan | Dihydrobenzofuran neolignans and conjugates | Not specified | [4][5] |

| Piperaceae | Piper spp. | Neolignan | (+)-Conocarpan | Not specified | |

| Styracaceae | Styrax officinalis, Styrax obassia | Benzofuran | Various benzofuran and dihydrobenzofuran derivatives | Not specified | [5][6][7] |

| Euphorbiaceae | Croton spp. (Dragon's Blood) | Lignan | 3',4-O-dimethylcedrusin | Not specified | [8] |

| Bignoniaceae | Tabebuia roseo-alba | Lignan | Icariside E4 | Not specified | [9] |

| Asteraceae | Ageratina pichinchensis | Dihydrobenzofuran | 2,3-Dihydrobenzofuran | 495.04 ± 22.85 µg/g DW (from cell culture) | [10] |

| Icacinaceae | Mappianthus iodoies | Neolignan | Mappiodoinins A-C and known analogues | Not specified | [11] |

| Ranunculaceae | Coptis japonica | Neolignan | Woorenosides I-V | Not specified | [12] |

| Aristolochiaceae | Aristolochia pubescens | Neolignan | Dihydrobenzofuran neolignans | Not specified | [13] |

Experimental Protocols

The isolation and quantification of 2,3-dihydrobenzofuran compounds from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following sections provide detailed methodologies for these key experiments.

Extraction and Isolation

A general workflow for the extraction and isolation of 2,3-dihydrobenzofuran lignans and neolignans is outlined below.

Caption: General workflow for the extraction and isolation of 2,3-dihydrobenzofuran compounds.

Detailed Protocol for Isolation from Phyllanthus niruri L.:

This protocol is adapted from the methodology for isolating lignans, including those with a dihydrobenzofuran-related structure.[14]

-

Extraction:

-

Air-dry and pulverize the plant material (100 kg).

-

Extract the powder with 80% ethanol (3 x 300 L) for 2 days.

-

Combine the extracts and evaporate under vacuum to yield a crude residue.

-

-

Fractionation:

-

Subject the crude residue to column chromatography on silica gel.

-

Elute with a gradient of solvents, for example, a petroleum ether-acetone gradient, to separate fractions based on polarity.

-

-

Purification:

-

Further purify the fractions containing the target compounds using repeated column chromatography on silica gel and Sephadex LH-20.

-

Employ preparative High-Performance Liquid Chromatography (HPLC) for the final purification of individual compounds.

-

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the quantitative analysis of 2,3-dihydrobenzofuran compounds in plant extracts.

Protocol for Quantification of Lignans in Phyllanthus niruri L.: [14]

-

Sample Preparation:

-

Accurately weigh 2.0 g of pulverized, dried plant material.

-

Extract with 3 x 20 mL of petroleum ether in an ultrasonic bath for 30 minutes.

-

Combine the extracts and evaporate to dryness under a nitrogen flow.

-

Reconstitute the residue in 5 mL of methanol.

-

Filter the sample solution through a 0.45 µm filter.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (A) and water (B). For example, start with a certain percentage of A and increase it over time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for the compounds of interest (e.g., 280 nm).

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of the isolated and purified 2,3-dihydrobenzofuran compounds of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Calculate the concentration of the compounds in the plant sample by comparing their peak areas to the calibration curve.

-

Biosynthesis of 2,3-Dihydrobenzofuran Neolignans

The biosynthesis of 2,3-dihydrobenzofuran neolignans originates from the phenylpropanoid pathway, which produces monolignols such as coniferyl alcohol. The key steps involve the oxidative coupling of these monolignol units.

Caption: Proposed biosynthetic pathway of 2,3-dihydrobenzofuran neolignans.

Key Enzymatic Steps:

-

Monolignol Biosynthesis: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions in the phenylpropanoid pathway to produce monolignols like coniferyl alcohol.[15]

-

Stereoselective Coupling: Dirigent proteins (DIRs) play a crucial role in guiding the stereospecific coupling of two coniferyl alcohol radicals, which are generated by laccases or peroxidases, to form pinoresinol.[15][16]

-

Reduction: Pinoresinol-lariciresinol reductases (PLRs) then catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.[15]

-

Oxidative Cyclization: The final step to form the 2,3-dihydrobenzofuran ring is believed to be an oxidative cyclization. While the exact enzymes are not fully characterized for all pathways, cytochrome P450 monooxygenases are implicated in such oxidative transformations in the biosynthesis of various natural products and are strong candidates for this reaction.[1][16]

Signaling Pathways

2,3-Dihydrobenzofuran compounds have been shown to modulate several key signaling pathways, which underlies their diverse pharmacological activities, particularly their anti-inflammatory and anticancer effects.

Modulation of Inflammatory Pathways

A significant body of evidence suggests that lignans and neolignans, including those with a 2,3-dihydrobenzofuran core, can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[17][18][19]

Caption: Inhibition of the NF-κB signaling pathway by 2,3-dihydrobenzofuran compounds.

By inhibiting the degradation of IκBα, these compounds prevent the translocation of the NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and mediators.

Modulation of Cancer-Related Pathways

Natural products are known to interfere with various signaling cascades implicated in cancer progression, such as the Mitogen-Activated Protein Kinase (MAPK) pathway .[8][20] While specific studies on 2,3-dihydrobenzofuran compounds are emerging, the general mechanism involves the inhibition of key kinases in the cascade.

Caption: Potential inhibition of the MAPK signaling pathway by 2,3-dihydrobenzofuran compounds.

By inhibiting kinases such as MEK or ERK, these compounds can potentially block the downstream signaling that leads to cell proliferation and survival, making them attractive candidates for anticancer drug development.

Conclusion

2,3-Dihydrobenzofuran compounds represent a rich and diverse family of natural products with significant therapeutic potential. Their widespread occurrence in the plant kingdom, coupled with their potent biological activities, makes them a focal point for ongoing research. This technical guide has provided a comprehensive overview of their natural sources, methodologies for their study, and insights into their biosynthesis and mechanisms of action. Further exploration of the vast chemical space of these compounds, along with detailed elucidation of their molecular targets and signaling pathways, will undoubtedly pave the way for the development of novel pharmaceuticals for a range of human diseases.

References

- 1. Mimicking oxidative radical cyclizations of lignan biosynthesis using redox-neutral photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of norneolignans from Krameria species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neolignans and Diarylnonanoid Derivatives with Anti-inflammatory Activity from Myristica fragrans Houtt. Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzofurans and another constituent from seeds of Styrax officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran from seeds of Styrax officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxic dihydrobenzofuran neolignans from Mappianthus iodoies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro antiinflammatory effects of neolignan woorenosides from the rhizomes of Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repositorio.unesp.br [repositorio.unesp.br]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 17. Engineering cytochrome P450 enzyme systems for biomedical and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

Therapeutic Potential of 2,3-Dihydro-1-benzofuran-5-propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1-benzofuran-5-propanoic acid, also identified by its CAS Number 215057-28-6, is a heterocyclic compound that has garnered interest within the scientific community for its potential therapeutic applications. The dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core of various biologically active molecules. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its reported anticancer and antimicrobial activities. Furthermore, this document explores the broader therapeutic avenues of its derivatives, which have shown promise as cannabinoid receptor 2 (CB2) agonists, dual histamine H3/H4 receptor antagonists, and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. This guide is intended to be a resource for researchers and professionals in drug discovery and development, offering a consolidation of available data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 215057-28-6 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Synonyms | 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |

Therapeutic Potential and Preclinical Data

Emerging preclinical data suggests that this compound exhibits promising bioactivities, particularly in the realms of oncology and infectious diseases.

Anticancer Activity

The compound has demonstrated notable cytotoxic effects against colorectal cancer cells.

| Cell Line | Activity | Value |

| Caco-2 (Colorectal Cancer) | IC₅₀ | < 8 µM |

The mechanism underlying its anticancer properties is believed to involve the induction of apoptosis. While the precise signaling cascade for this specific compound has not been fully elucidated, studies on related benzofuran derivatives suggest the involvement of key apoptotic regulators. For instance, other benzofuran compounds have been shown to induce apoptosis through the upregulation of p21Cip/WAF1 or by modulating the balance of Bcl-2 family proteins, leading to the activation of caspases.

Antimicrobial Activity

This compound has also shown potent activity against Gram-positive bacteria.

| Organism | Activity | Value |

| Bacillus subtilis | MIC | 0.0048 mg/mL |

The proposed mechanism for its antimicrobial action may involve the disruption of the bacterial cell membrane.

Experimental Protocols

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Caco-2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle controls are also included.

-

MTT Addition: Following the incubation period, the culture medium is removed, and 100 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

The Enduring Legacy of Benzofuran: A Technical Guide to its History, Discovery, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and evolving therapeutic applications of benzofuran derivatives. From its initial synthesis in the 19th century, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This document details key historical milestones, elucidates common synthetic methodologies, and presents a curated collection of quantitative data on the anticancer, anti-inflammatory, and neuroprotective properties of various benzofuran-based compounds. Furthermore, it provides detailed experimental protocols for the synthesis and biological evaluation of these derivatives and visualizes key signaling pathways modulated by them, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

A Historical Perspective: From Coal Tar to Clinic

The journey of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, began in the 19th century. Initially identified as a component of coal tar, its unique chemical structure and reactivity soon captured the attention of organic chemists.[1] A pivotal moment in the history of this scaffold was its first successful laboratory synthesis by William Henry Perkin in 1870, a feat that opened the door for the systematic exploration of its derivatives.[2] Early research focused on understanding the fundamental chemistry of the benzofuran ring system. However, the 20th century witnessed a paradigm shift, with a growing number of natural products containing the benzofuran moiety being isolated from various plant species.[3][4] These natural compounds exhibited a wide range of biological activities, sparking significant interest in the pharmacological potential of this heterocyclic family.[3][4]

The latter half of the 20th century and the dawn of the 21st century have seen an explosion in benzofuran research. The advent of modern synthetic techniques, including palladium- and copper-catalyzed cross-coupling reactions, has enabled the creation of vast libraries of novel benzofuran derivatives with diverse substitution patterns.[5][6] This has led to the discovery of compounds with potent and selective activities against a multitude of therapeutic targets, solidifying the status of benzofuran as a cornerstone in contemporary drug discovery.[7][8]

Synthetic Methodologies: Crafting the Benzofuran Core

The construction of the benzofuran ring system can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis: The Perkin Reaction

The first reported synthesis of benzofuran by Perkin involved the reaction of a sodium salt of salicylaldehyde with acetic anhydride.[2] While historically significant, this method is often limited by harsh reaction conditions and modest yields.

Modern Catalytic Approaches

Modern organic synthesis has provided a toolkit of powerful and versatile methods for constructing the benzofuran scaffold with high efficiency and regioselectivity.

A widely employed strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, the Sonogashira coupling of iodophenols with terminal alkynes, followed by an intramolecular cyclization, provides a direct route to 2-substituted benzofurans.[5][6]

Experimental Protocol: Synthesis of Phenylbenzofuran-2-carboxylate Derivatives via Suzuki Cross-Coupling

This protocol describes a two-step synthesis of phenylbenzofuran-2-carboxylate derivatives.

-

Step 1: Synthesis of Methyl 5-bromo-1H-indene-2-carboxylate. To a solution of bromosalicylaldehyde (2g, 0.016 moles) in DMF, methyl chloroacetate (1.191g, 0.0176 moles) and K2CO3 (2.43g, 0.0176 moles) are added. The reaction mixture is refluxed for six to eight hours. After completion, the product is isolated by pouring the mixture into ice-cold distilled water and purified by column chromatography.[9]

-

Step 2: Suzuki Cross-Coupling. In a mixture of 1,4-dioxane/water (6:1), methyl 5-bromo-1H-indene-2-carboxylate (0.15 g, 0.46 mmol), a substituted phenyl boronic acid (1.1 eq), and K3PO4 (2 eq.) are added. The mixture is degassed, and Pd(PPh3)4 (5 mol%) is added. The reaction is refluxed at 90 °C for 16 hours. The resulting phenylbenzofuran-2-carboxylate derivatives are obtained with yields ranging from 60.9% to 89.2%.[9]

Therapeutic Applications: A Multitude of Biological Activities

Benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological activities, making them attractive candidates for the development of new drugs for a wide range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzofuran derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 28g | MDA-MB-231 | 3.01 | [10] |

| HCT-116 | 5.20 | [10] | |

| HT-29 | 9.13 | [10] | |

| 22d | MCF-7 | 3.41 | [10] |

| 22f | MCF-7 | 2.27 | [10] |

| 14c | HCT116 | 3.27 | [10] |

| 32a | HePG2, HeLa, MCF-7, PC3 | 4.0 - 8.99 | [10] |

| 4g | HCC1806 | 5.93 | [11] |

| HeLa | 5.61 | [11] | |

| 4n | HeLa | 3.18 | [11] |

| 1c, 1e, 2d, 3a, 3d | K562, HeLa, MOLT-4 | 20 - 85 | [12] |

| Compound 1 | K562 | 5 | [13] |

| HL60 | 0.1 | [13] | |

| Compound 3f | HEPG2 | 12.4 µg/mL | [14] |

| Compound 38 | A549 | 0.12 | [4] |

| SGC7901 | 2.75 | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic properties of benzofuran derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cancer cells (e.g., K562, MOLT-4, HeLa) are seeded in 96-well plates.

-

After 24 hours, the cells are treated with various concentrations of the test compounds (typically in DMSO) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., staurosporine) are included.

-

Following incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[12][15]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Several benzofuran derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound | Assay | Activity | Reference |

| 5d | NO production in LPS-stimulated RAW-264.7 cells | IC50 = 52.23 ± 0.97 µM | [16][17] |

| 16 | NO production in LPS-stimulated RAW-264.7 cells | IC50 = 5.28 µM | [18] |

| 6b | Carrageenan-induced paw edema in rats | 71.10% inhibition at 2h | [19][20] |

| 6a | Carrageenan-induced paw edema in rats | 61.55% inhibition at 2h | [19][20] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

-

Wistar albino rats are divided into control, standard (e.g., phenylbutazone, 100 mg/kg), and test groups.

-

The test compounds are administered orally, typically suspended in 2% gum acacia.

-

After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[19][20][21]

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Certain benzofuran derivatives have shown promise as neuroprotective agents, demonstrating the ability to protect neurons from various insults.

Table 3: Neuroprotective Activity of Selected Benzofuran Derivatives

| Compound | Assay | Activity | Reference |

| 1f | NMDA-induced excitotoxicity in rat cortical cells | Potent neuroprotection, comparable to memantine at 30 µM | [22][23][24] |

| 1j | NMDA-induced excitotoxicity in rat cortical cells | Marked anti-excitotoxic effects at 100 and 300 µM | [22][23][24] |

| Moracin O (5), R (7), P (8) | Glutamate-induced cell death in SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [1][15] |

Experimental Protocol: Neuroprotective Assay against Glutamate-Induced Excitotoxicity

This in vitro assay assesses the ability of compounds to protect neurons from glutamate-induced cell death.

-

Primary cortical neurons are cultured from rat embryos.

-

The cultured neurons are pre-incubated with the test compounds for a specific duration (e.g., 4 hours).

-

Glutamate (e.g., 30 mM) is then added to the culture medium to induce excitotoxicity.

-

After a further incubation period (e.g., 4 hours), cell viability is assessed using the MTT assay.

-

The neuroprotective effect is quantified by the percentage of viable cells in the treated groups compared to the glutamate-only control.[15]

Modulation of Key Signaling Pathways

The therapeutic effects of benzofuran derivatives are often mediated by their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

The NF-κB and MAPK Signaling Pathways in Inflammation